molecular formula C14H10BrN3O2S2 B11315011 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide

Cat. No.: B11315011
M. Wt: 396.3 g/mol
InChI Key: KZSKJQWCWRBPBU-UHFFFAOYSA-N
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Description

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide typically involves multiple steps. One common method includes the Suzuki cross-coupling reaction. This reaction involves the coupling of 3-bromothiophene-2-carbaldehyde with 4-bromo-2-methylaniline in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is carried out at elevated temperatures, typically around 90°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution of the bromine atom can produce various substituted thiophenes .

Scientific Research Applications

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The methoxybenzamide group could enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is unique due to the combination of its functional groups, which confer specific electronic and biological properties. The presence of the methoxybenzamide group distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain targets .

Properties

Molecular Formula

C14H10BrN3O2S2

Molecular Weight

396.3 g/mol

IUPAC Name

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C14H10BrN3O2S2/c1-20-9-4-2-8(3-5-9)13(19)17-14-16-12(18-22-14)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,17,18,19)

InChI Key

KZSKJQWCWRBPBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(S3)Br

Origin of Product

United States

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